molecular formula C18H22BrNO4 B3251553 4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid CAS No. 209808-17-3

4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid

Cat. No.: B3251553
CAS No.: 209808-17-3
M. Wt: 396.3 g/mol
InChI Key: ZXAPQWICZVMRRE-UHFFFAOYSA-N
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Description

4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid is a chemical compound with the molecular formula C18H22BrNO4 . It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a benzoic acid moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bromo(4-carboxyphenyl)methylene]piperidine-1-carboxylic acid tert-butyl ester
  • 1-Piperidinecarboxylic acid, 4-[bromo(4-carboxyphenyl)methylene]-, 1-(1,1-dimethylethyl) ester

Uniqueness

4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[bromo-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)15(19)12-4-6-14(7-5-12)16(21)22/h4-7H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPQWICZVMRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C2=CC=C(C=C2)C(=O)O)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 4 (5.4 g 11 mmol) in methanol (300 mL) and 2.0 M NaOH (100 mL) was heated at 40° C. for 3 hrs. The solid was collected by filtration, and dried overnight under vacuum. The dry salt was dissolved in 40% acetonitrile/water, and was adjusted to pH 2 using concentrated HCl. The desired product compound 5 (3.8 g, 87%) was isolated as a white powder by filtration: 1H NMR (CDCl3) δ1.45 (s, 9H), 2.22 (dd, J=5.5 Hz, 6.1 Hz, 2H), 2.64 (dd, J=5.5 Hz, 6.1 Hz, 2H), 3.34 (dd, J=5.5 Hz, 6.1 Hz, 2H), 3.54 (dd, J=5.5 Hz, 6.1 Hz, 2H), 7.35 (d, J=6.7 Hz, 2H), 8.08 (d, J=6.7 Hz, 2H); 13 C NMR (CDCl3) δ28.3, 31.5, 34.2, 44.0, 115.3, 128.7, 129.4 130.3, 137.7, 145.2, 154.6, 170.3.
Name
compound 4
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid
Reactant of Route 2
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid
Reactant of Route 3
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid
Reactant of Route 5
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid
Reactant of Route 6
4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid

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